Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate
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Overview
Description
Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity. This compound is characterized by the presence of a butyl ester group, a hydroxyl group, and a cyclohexene ring, which contribute to its diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate typically involves multiple steps. One common method includes the esterification of the corresponding carboxylic acid with butanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and undergo various chemical transformations. The cyclohexene ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate can be compared with similar compounds such as:
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and flavors.
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-: Another compound with a similar cyclohexene structure.
β-Ionone: A compound with a similar cyclohexene ring, used in the fragrance industry.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties of this compound.
Properties
CAS No. |
94135-46-3 |
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Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
butyl (E)-3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-4-enoate |
InChI |
InChI=1S/C20H34O3/c1-7-8-12-23-18(21)14-20(6,22)16(3)13-17-15(2)10-9-11-19(17,4)5/h10,13,17,22H,7-9,11-12,14H2,1-6H3/b16-13+ |
InChI Key |
ICPXGSJJLTZHKN-DTQAZKPQSA-N |
Isomeric SMILES |
CCCCOC(=O)CC(C)(/C(=C/C1C(=CCCC1(C)C)C)/C)O |
Canonical SMILES |
CCCCOC(=O)CC(C)(C(=CC1C(=CCCC1(C)C)C)C)O |
Origin of Product |
United States |
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